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Compound of Interest

Compound Name:
2-(1-(4-Methoxybenzyl)-1H-

pyrazol-4-yl)acetic acid

CAS No.: 1445951-84-7

Cat. No.: B1458942 Get Quote

Executive Summary & Chemical Identity
Target Molecule: 2-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)acetic acid Role: Critical

intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, JAK

inhibitors, and other heterocyclic pharmacophores.[1]

The p-methoxybenzyl (PMB) group serves as a strategic protecting group for the pyrazole

nitrogen. Unlike simple benzyl groups, the PMB group offers "tunable lability"—it is stable

under basic nucleophilic substitution conditions but can be removed orthogonally using

oxidative cleavage (DDQ, CAN) or specific acidic conditions (TFA), preserving other sensitive

functionalities on the scaffold.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
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Property Value Notes

IUPAC Name
2-(1-(4-methoxybenzyl)-1H-

pyrazol-4-yl)acetic acid

Often referred to as N-PMB-

pyrazole-4-acetic acid

CAS Number 1445951-84-7
Primary identifier for the acid

form

Molecular Formula C₁₃H₁₄N₂O₃

Molecular Weight 246.26 g/mol
Monoisotopic Mass: 246.10

g/mol

Physical State White to Off-White Solid

Typical MP range: 115–125 °C

(dependent on

purity/polymorph)

Solubility
DMSO, DMF, Methanol, Ethyl

Acetate

Poor solubility in water;

moderate in DCM

pKa (Calc.) ~4.2 (Carboxylic Acid)
Pyrazole nitrogen is non-basic

due to protection

Synthetic Logic & Regioselectivity
The synthesis of N-substituted pyrazoles presents a classic regiochemical challenge. The

pyrazole ring undergoes annular tautomerism (1H

2H), creating two nucleophilic nitrogen sites.

The Challenge: Alkylation of 4-substituted pyrazoles often yields a mixture of N1 and N2

isomers.[1]

The Solution: Using Ethyl 2-(1H-pyrazol-4-yl)acetate as the starting material minimizes steric

differentiation between N1 and N2, but electronic control and solvent choice (DMF vs.

CH₃CN) can influence the ratio.[1]

Purification: The ester intermediate is generally easier to purify via column chromatography

than the free acid, making the Protection
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Hydrolysis route superior to direct alkylation of the acid.

Pathway Visualization
The following diagram illustrates the optimized industrial workflow for synthesizing the target

acid from commercially available precursors.

Start:
Ethyl 2-(1H-pyrazol-4-yl)acetate

Reagent:
PMB-Cl + K2CO3

(DMF, 60°C)

Intermediate:
PMB-Protected Ester
(Isomer Separation)

N-Alkylation
(SN2) Reagent:

LiOH / THF / H2O

Final Product:
PMB-Pyrazole Acetic Acid

(C13H14N2O3)

Saponification

Click to download full resolution via product page

Caption: Figure 1. Step-wise synthetic route from pyrazole ester to PMB-protected acid,

highlighting the critical purification step at the ester stage.

Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-
pyrazol-4-yl acetate
Objective: Install the PMB protecting group while managing regioselectivity.

Setup: Charge a dry round-bottom flask with Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) and

anhydrous DMF (10 volumes).

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) or Cesium Carbonate (Cs₂CO₃)

(1.5 eq) for higher regioselectivity. Stir at room temperature for 30 minutes to facilitate

deprotonation.

Alkylation: Dropwise add 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq).

Note: PMB-Cl is a lachrymator; handle in a fume hood.[1]

Reaction: Heat to 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

Workup:

Cool to RT and pour into ice-water (20 volumes).
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Extract with Ethyl Acetate (3x).

Wash combined organics with Brine (sat. NaCl) to remove DMF.

Dry over Na₂SO₄ and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel).

Eluent: 0

40% EtOAc in Hexanes.

Critical: Separate the major N1-isomer (desired) from the minor N2-isomer if observed.[1]

Protocol B: Hydrolysis to the Free Acid
Objective: Convert the ester to the target carboxylic acid without cleaving the PMB group.

Dissolution: Dissolve the purified PMB-ester (from Protocol A) in THF:MeOH:Water (3:1:1

ratio).

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq).

Reaction: Stir at Room Temperature for 2–4 hours.

Control: Do not heat excessively (>50 °C) to avoid potential decarboxylation or PMB

cleavage (though PMB is generally base-stable).

Isolation:

Concentrate to remove THF/MeOH.

Acidify the aqueous residue to pH ~3–4 using 1M HCl.

Observation: The product should precipitate as a white solid.

Filtration: Filter the solid, wash with cold water, and dry under high vacuum at 45 °C.
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Protocol C: Deprotection Strategy (For Downstream
Use)
When the PMB group is no longer needed, use Trifluoroacetic Acid (TFA).

PMB-Protected Pyrazole

Reagent: TFA (Neat or DCM)
Reflux or 60°C

Intermediate:
PMB Cation + Pyrazole

Acidic Cleavage

Scavenger Needed:
Anisole or Triethylsilane

Prevents Re-alkylation

Deprotected Pyrazole

Traps PMB+

Click to download full resolution via product page

Caption: Figure 2. Acid-mediated deprotection mechanism requiring cation scavengers to

prevent polymer formation.[1]

Analytical Validation
To ensure the integrity of the synthesized material, the following spectral signatures must be

verified.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
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δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

δ 7.6–7.8 ppm (s, 1H): Pyrazole C3-H or C5-H.[1]

δ 7.3–7.4 ppm (s, 1H): Pyrazole C5-H or C3-H.[1]

δ 7.2 ppm (d, 2H): PMB aromatic protons (ortho to alkyl).

δ 6.9 ppm (d, 2H): PMB aromatic protons (ortho to methoxy).

δ 5.2 ppm (s, 2H): Benzylic methylene (-N-CH₂-Ar).[1] Diagnostic peak for N-alkylation.

δ 3.73 ppm (s, 3H): Methoxy group (-OCH₃).

δ 3.4–3.5 ppm (s, 2H): Acetic acid methylene (-CH₂-COOH).[1]

Mass Spectrometry (ESI)[9]
Positive Mode [M+H]⁺: Calc: 247.10

Found: 247.1 ± 0.1.

Fragment Ions: Loss of PMB group (m/z ~121) is a common fragmentation pathway in

MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Strategic Utilization of PMB-Protected Pyrazole Acetic
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PDF]. Available at: [https://www.benchchem.com/product/b1458942#molecular-weight-and-
formula-of-pmb-protected-pyrazole-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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